2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Target of Action
It is known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
The compound interacts with its targets through the formation of a ternary complex, which is a characteristic feature of PROTACs . The compound serves as a linker, connecting the protein target to an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound plays a role in the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted proteins.
Result of Action
The result of the compound’s action is the degradation of specific protein targets . This can have various molecular and cellular effects depending on the function of the degraded proteins. For example, if the targeted protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other biomolecules, and the specific cellular context
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(1-(tert-Butoxycarbonyl)-3-chloropiperidin-4-yl)acetic acid: Substituted with a chlorine atom instead of fluorine, which can alter its chemical properties and applications.
Uniqueness
The presence of the fluorine atom in 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields .
Biological Activity
2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid, with the CAS number 1373502-96-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₀FNO₄
- Molecular Weight : 261.29 g/mol
- Structure : The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl group, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing piperidine derivatives have been shown to possess antimicrobial properties, potentially acting against bacterial strains by inhibiting cell wall synthesis or interfering with metabolic pathways.
- CNS Activity : Piperidine derivatives are frequently investigated for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that piperidine derivatives exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial membrane integrity and inhibition of key metabolic enzymes.
-
Neuropharmacological Effects :
- Research focused on the neuropharmacological effects of similar piperidine compounds has shown potential anxiolytic and antidepressant-like activities in animal models. These effects were linked to modulation of GABAergic and dopaminergic signaling pathways.
-
Synthesis and Structure-Activity Relationship (SAR) :
- A comprehensive SAR study indicated that modifications in the piperidine ring and substitution patterns significantly affect the biological activity of related compounds. For instance, the introduction of fluorine at specific positions enhanced potency against certain biological targets.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀FNO₄ |
Molecular Weight | 261.29 g/mol |
Purity | ≥95% |
CAS Number | 1373502-96-5 |
Biological Activity | Observations |
---|---|
Antimicrobial | Active against S. aureus, E. coli |
CNS Modulation | Potential anxiolytic effects |
Structure-Activity Relationship | Fluorine substitution enhances activity |
Properties
IUPAC Name |
2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-8(6-10(15)16)9(13)7-14/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYZDLGSYTGHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373502-96-5 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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